4-Phenoxy-2-phenylbutanoic acid
CAS No.: 854624-09-2
Cat. No.: VC3864020
Molecular Formula: C16H16O3
Molecular Weight: 256.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 854624-09-2 |
|---|---|
| Molecular Formula | C16H16O3 |
| Molecular Weight | 256.3 g/mol |
| IUPAC Name | 4-phenoxy-2-phenylbutanoic acid |
| Standard InChI | InChI=1S/C16H16O3/c17-16(18)15(13-7-3-1-4-8-13)11-12-19-14-9-5-2-6-10-14/h1-10,15H,11-12H2,(H,17,18) |
| Standard InChI Key | FYVMNLAPQHTGCG-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C(CCOC2=CC=CC=C2)C(=O)O |
| Canonical SMILES | C1=CC=C(C=C1)C(CCOC2=CC=CC=C2)C(=O)O |
Introduction
Chemical Structure and Molecular Characteristics
Structural Analysis
4-Phenoxy-2-phenylbutanoic acid features a four-carbon chain (butanoic acid) with a phenyl group at the second carbon and a phenoxy group at the fourth carbon. The InChI key (PPKAIMDMNWBOKN-UHFFFAOYSA-N) confirms its stereochemical configuration, highlighting the spatial arrangement critical for its interactions in biological systems . The carboxylic acid moiety at the terminal position enables hydrogen bonding, while the aromatic rings contribute to hydrophobic interactions.
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 256.3 g/mol | |
| CAS Number | 854624-09-2 | |
| Purity (Commercial) | ≥95% | |
| Predicted LogP | ~3.5 (High lipophilicity) |
Synthesis and Manufacturing
Synthetic Routes
The synthesis of 4-phenoxy-2-phenylbutanoic acid typically involves nucleophilic substitution or coupling reactions. A method analogous to the synthesis of 4-phenoxybenzoic acid (CAS 2215-77-2) provides insights into its production . For example:
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Phenoxide Formation: Phenol reacts with sodium hydroxide to form sodium phenoxide .
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Nucleophilic Attack: The phenoxide ion displaces a leaving group (e.g., chloride) from a suitably substituted butanoic acid derivative, such as 2-phenyl-4-chlorobutanoic acid, in a polar aprotic solvent like tetralin .
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Acidification: The intermediate is protonated with hydrochloric acid to yield the final product .
Table 2: Representative Synthesis Conditions
| Step | Conditions | Yield |
|---|---|---|
| Phenoxide preparation | 60°C, 2 hours, aqueous NaOH | >90% |
| Coupling reaction | 150°C, 10 hours, tetralin | 89% |
| Purification | Ethanol recrystallization | 99.5% |
Physicochemical Properties
Solubility and Reactivity
The compound is sparingly soluble in water (estimated <1 g/L at 25°C) but dissolves readily in ethanol, chloroform, and dimethyl sulfoxide . The carboxylic acid group confers acidity (), enabling salt formation with bases .
Future Directions
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Pharmacokinetic Studies: Evaluate oral bioavailability and metabolic pathways.
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Synthetic Optimization: Develop greener catalysts to improve yield.
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Therapeutic Screening: Test efficacy in protein-misfolding disease models.
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